molecular formula C13H12O3 B1313955 Ethyl 1-hydroxy-2-naphthoate CAS No. 33950-71-9

Ethyl 1-hydroxy-2-naphthoate

Cat. No. B1313955
CAS RN: 33950-71-9
M. Wt: 216.23 g/mol
InChI Key: NYOUMBFXFQZOLM-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H12O3 . It is functionally related to 2-naphthoic acid .

Scientific Research Applications

  • Chemical Reactions and Derivatives :
    • Ethyl 1, 3-dihydroxy-2-naphthoate reacts with ammonia and aniline to form 1, 3-dihydroxy-2-naphthamide and 1, 3-dihydroxy-
    2-naphthanilide respectively, rather than the originally assigned compounds. This study provides insights into the reactivity and potential chemical transformations of Ethyl 1-hydroxy-2-naphthoate derivatives .
  • Synthesis of Intermediates for Pharmaceuticals :

    • This compound is utilized in the synthesis of key intermediates for pharmaceutical compounds like d-Naproxen. This involves a series of reactions including hydrolysis and dehydration to produce various intermediate compounds (Lu Xian, 2000).
  • Catalysis and Organic Synthesis :

    • The compound has been used in Rhodium(II) acetate-catalyzed reactions to form 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters, demonstrating its role in facilitating diverse organic synthesis processes (Taylor & Davies, 1983).
  • Synthetic Studies for Natural Products :

    • Ethyl 4-hydroxy-2-naphthoate has been used in the synthesis of compounds like 4-methoxynaphtho[2, 3-c]furan-1(3H)-one, showcasing its utility in the preparation of complex organic structures (Horii et al., 1962).
  • Antimicrobial Applications :

    • Derivatives of Ethyl naphtho(2,1-b)furan-2-carboxylate, prepared from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate, have been investigated for their antibacterial and antifungal activities, indicating potential applications in antimicrobial therapies (Nagaraja et al., 2007).
  • Environmental Applications :

    • The compound plays a role in the phenanthrene-degradative pathway of Nocardioides sp., where 1-Hydroxy-2-naphthoate dioxygenase cleaves its aromatic ring, highlighting its significance in environmental biodegradation processes (Adachi et al., 1999).
  • Antitumor Activity :

    • Ethyl 2-[(2-amino-3-cyano-4
    -phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a derivative of this compound, has been synthesized and shown to inhibit the proliferation of some cancer cell lines, indicating its potential application in cancer treatment .
  • Molecular Structure Analysis :

    • The compound's derivatives have been used to study crystal and molecular structures, contributing to our understanding of molecular interactions and stability in various chemical contexts (Kaur et al., 2012).
  • Photochemical Studies :

    • Research on the photochemical generation and reactivity of o-naphthoquinone methides, involving derivatives of this compound, has expanded our knowledge of photochemistry, particularly in aqueous solutions (Arumugam & Popik, 2009).
  • Catalysis and Chemical Synthesis :

    • This compound derivatives have been utilized in gold-catalyzed cyclizations to create diverse naphthoate compounds, demonstrating its versatility in synthetic organic chemistry (Park & Lee, 2008).

Safety and Hazards

Ethyl 1-hydroxy-2-naphthoate should be handled with care to avoid contact with skin, eyes, or clothing. It should not be ingested or inhaled .

properties

IUPAC Name

ethyl 1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOUMBFXFQZOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495869
Record name Ethyl 1-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33950-71-9
Record name Ethyl 1-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using lithio ethyl acetate in the synthesis of ethyl 1-hydroxy-2-naphthoates?

A1: The research paper [] highlights that lithio ethyl acetate is a superior reagent for transforming 1H-2-benzopyran-1-ones into the desired ethyl 1-hydroxy-2-naphthoates. This suggests that the reagent offers advantages in terms of yield, reaction conditions, or ease of purification compared to alternative methods. Further research would be needed to compare this method with others and establish its full benefits.

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